
6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and chromenone moieties in its structure suggests that it may exhibit unique biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-chloroquinoline with a suitable chromenone precursor. One common method involves the reaction of 2-chloroquinoline with 4-hydroxycoumarin in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline-chromenone compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Quinolin-2-yl)-4H-chromen-4-one: Lacks the chloro substituent, which may affect its biological activity.
6-Bromo-2-(quinolin-2-yl)-4H-chromen-4-one: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and properties.
2-(Quinolin-2-yl)-4H-benzo[d][1,3]oxazine: Contains a benzo[d][1,3]oxazine ring instead of a chromenone ring, leading to different chemical and biological properties.
Uniqueness
The presence of the chloro group in 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one makes it unique compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
2508-13-6 |
|---|---|
Fórmula molecular |
C18H10ClNO2 |
Peso molecular |
307.7 g/mol |
Nombre IUPAC |
6-chloro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H10ClNO2/c19-12-6-8-17-13(9-12)16(21)10-18(22-17)15-7-5-11-3-1-2-4-14(11)20-15/h1-10H |
Clave InChI |
GAPZLCOEGUSIPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


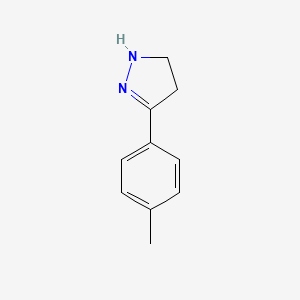
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
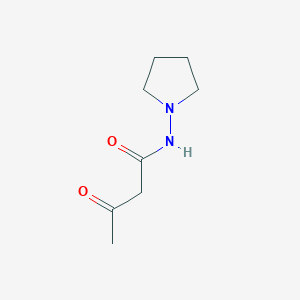
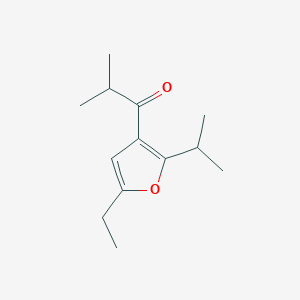
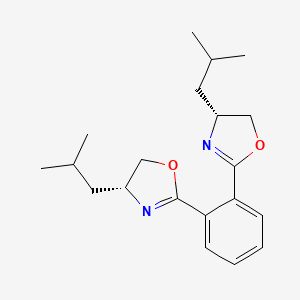
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
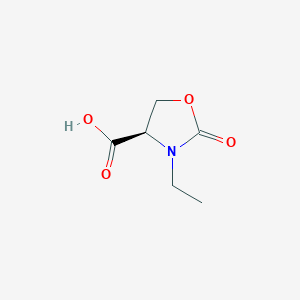
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
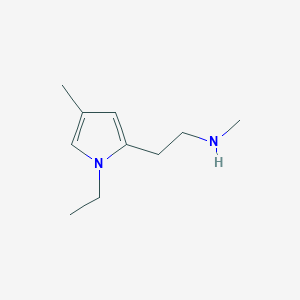
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
